N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
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Overview
Description
N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanophenyl group, a dimethylpyrimidinyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanophenyl intermediate: This can be achieved by nitration of a suitable aromatic compound followed by reduction to form the corresponding amine, which is then converted to the nitrile.
Synthesis of the dimethylpyrimidinyl intermediate: This involves the construction of the pyrimidine ring, often starting from simple precursors like acetylacetone and urea.
Coupling reaction: The final step involves coupling the cyanophenyl and dimethylpyrimidinyl intermediates with a butanamide backbone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
- N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propionamide
Uniqueness
N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide backbone might influence its reactivity and interactions compared to similar compounds with shorter chains.
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C17H18N4OS/c1-4-15(23-17-19-11(2)9-12(3)20-17)16(22)21-14-8-6-5-7-13(14)10-18/h5-9,15H,4H2,1-3H3,(H,21,22) |
InChI Key |
BAJJJVAMGZBOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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